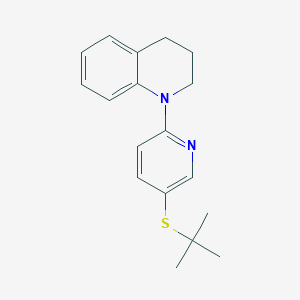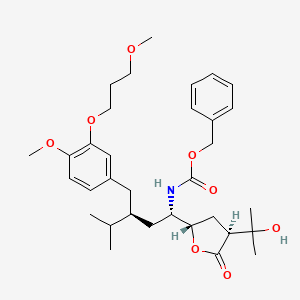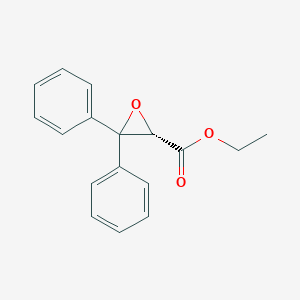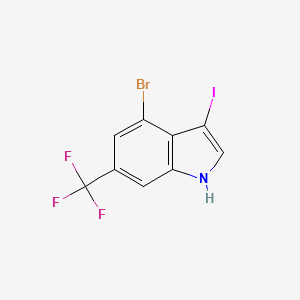
(R)-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-3-(Benzyloxy)-5-methoxy-5-oxopentansäure ist eine organische Verbindung mit einer komplexen Struktur, die eine Benzyloxygruppe, eine Methoxygruppe und eine Ketonfunktionsgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-3-(Benzyloxy)-5-methoxy-5-oxopentansäure beinhaltet typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein üblicher Syntheseweg beinhaltet die Schutz einer Hydroxylgruppe, gefolgt von der Einführung der Benzyloxy- und Methoxygruppen durch nukleophile Substitutionsreaktionen. Der letzte Schritt beinhaltet oft die Oxidation eines Zwischenprodukts, um die Ketonfunktionsgruppe einzuführen.
Industrielle Produktionsverfahren
Die industrielle Produktion von (R)-3-(Benzyloxy)-5-methoxy-5-oxopentansäure kann die Verwendung von Durchfluss-Mikroreaktorsystemen beinhalten, die im Vergleich zu traditionellen Batch-Prozessen Vorteile in Bezug auf Effizienz, Vielseitigkeit und Nachhaltigkeit bieten . Diese Systeme ermöglichen eine präzise Steuerung der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(R)-3-(Benzyloxy)-5-methoxy-5-oxopentansäure kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann weiter oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Die Benzyloxy- und Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid zur Oxidation und Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid zur Reduktion. Substitutionsreaktionen erfordern oft Nukleophile wie Alkoxide oder Amine.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren oder Aldehyde ergeben, während die Reduktion Alkohole produzieren kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (R)-3-(Benzyloxy)-5-methoxy-5-oxopentansäure als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie
In der biologischen Forschung kann diese Verbindung verwendet werden, um enzymkatalysierte Reaktionen und Stoffwechselwege zu untersuchen. Ihre strukturellen Merkmale machen sie zu einem nützlichen Werkzeug für die Untersuchung der Mechanismen der Enzymwirkung.
Medizin
In der Medizin hat (R)-3-(Benzyloxy)-5-methoxy-5-oxopentansäure potenzielle Anwendungen als Vorläufer für die Synthese pharmazeutischer Verbindungen. Ihre Fähigkeit, verschiedene chemische Transformationen zu durchlaufen, macht sie zu einem vielseitigen Zwischenprodukt in der Arzneimittelentwicklung.
Industrie
In der Industrie kann diese Verbindung bei der Herstellung von Spezialchemikalien und Materialien verwendet werden. Ihr einzigartiges Reaktivitätsprofil ermöglicht die Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von (R)-3-(Benzyloxy)-5-methoxy-5-oxopentansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Benzyloxy- und Methoxygruppen können an Wasserstoffbrückenbindungen und hydrophoben Wechselwirkungen teilnehmen, während die Ketongruppe als elektrophile Stelle fungieren kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren, was zu verschiedenen biologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of ®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the ketone group can act as an electrophilic center. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (R)-2-(Benzyloxy)butansäure
- (R)-3-(Benzyloxy)-5-methoxy-5-oxopentansäurederivate
- α,β-ungesättigte Carbonylverbindungen
Einzigartigkeit
(R)-3-(Benzyloxy)-5-methoxy-5-oxopentansäure ist aufgrund ihrer Kombination von funktionellen Gruppen einzigartig, die eine Vielzahl von chemischen Transformationen ermöglicht.
Eigenschaften
Molekularformel |
C13H16O5 |
|---|---|
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
(3R)-5-methoxy-5-oxo-3-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C13H16O5/c1-17-13(16)8-11(7-12(14)15)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15)/t11-/m1/s1 |
InChI-Schlüssel |
SMQIMDQORJCSIR-LLVKDONJSA-N |
Isomerische SMILES |
COC(=O)C[C@@H](CC(=O)O)OCC1=CC=CC=C1 |
Kanonische SMILES |
COC(=O)CC(CC(=O)O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((4-Octylbenzyl)thio)benzo[d]thiazole](/img/structure/B11830796.png)


![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]-](/img/structure/B11830799.png)

![(1R,7R)-1-chloro-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11830812.png)
![(3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline](/img/structure/B11830818.png)

![Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B11830827.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11830832.png)


![3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine](/img/structure/B11830851.png)
